![molecular formula C12H16N2O3 B14202553 D-Valine, N-[(phenylamino)carbonyl]- CAS No. 827612-16-8](/img/structure/B14202553.png)
D-Valine, N-[(phenylamino)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, N-[(phenylamino)carbonyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is an important organic chiral source and has extensive industrial applications, including its use as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, N-[(phenylamino)carbonyl]- can be achieved through various synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are preferred due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods: In industrial settings, the microbial preparation of D-Valine is more competitive and promising. This approach involves the use of microbial strains that can selectively degrade or hydrolyze specific substrates to produce D-Valine with high optical purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Valine, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Valine, N-[(phenylamino)carbonyl]- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity .
Major Products Formed: The major products formed from these reactions include derivatives of D-Valine that have enhanced biological activities or improved stability. For example, the synthesis of fluvalinate, a pyrethroid pesticide, involves the use of D-Valine as a key intermediate .
Wissenschaftliche Forschungsanwendungen
D-Valine, N-[(phenylamino)carbonyl]- has a wide range of scientific research applications. In chemistry, it is used as a chiral source for the synthesis of various compounds. In biology, it is utilized in cell culture to selectively inhibit fibroblast proliferation. In medicine, derivatives of D-Valine are used in the treatment of immune-deficiency diseases and as antitumor agents. In the industry, it is employed in the production of agricultural pesticides and veterinary antibiotics .
Wirkmechanismus
The mechanism of action of D-Valine, N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, in the biosynthesis of actinomycin D by Streptomyces, the multifunctional actinomycin synthetase II catalyzes the formation of a peptide bond between L-threonine and L-valine, followed by the epimerization of L-valine to D-valine . This process is crucial for the compound’s biological activity and its role in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
D-Valine, N-[(phenylamino)carbonyl]- can be compared with other similar compounds such as N-Carbamyl-D-Valine and Valinomycin. While all these compounds share some structural similarities, D-Valine, N-[(phenylamino)carbonyl]- is unique due to its specific applications in the synthesis of agricultural pesticides and veterinary antibiotics . N-Carbamyl-D-Valine, on the other hand, is primarily used as an intermediate in the preparation of beta-lactam antibiotics .
Conclusion
D-Valine, N-[(phenylamino)carbonyl]- is a versatile compound with significant applications in various scientific fields Its unique properties and the ability to undergo various chemical reactions make it an essential intermediate in the synthesis of numerous biologically active compounds
Eigenschaften
CAS-Nummer |
827612-16-8 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m1/s1 |
InChI-Schlüssel |
IIJAEFRNONKHQP-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


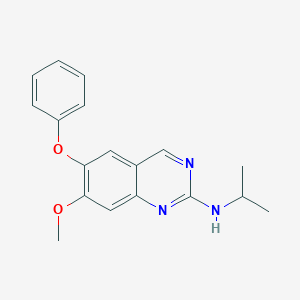
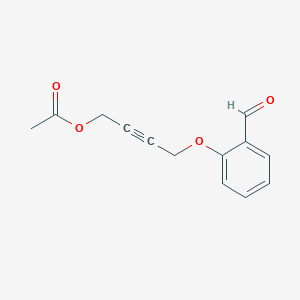
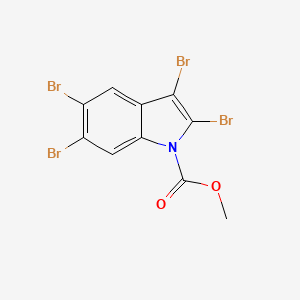
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
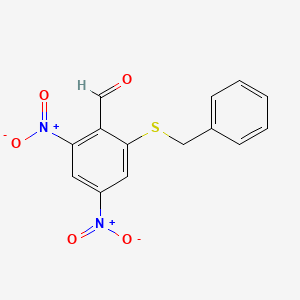

![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
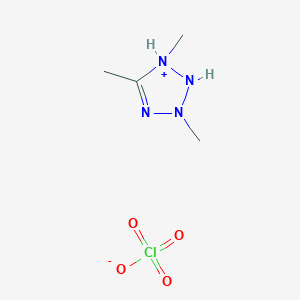
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
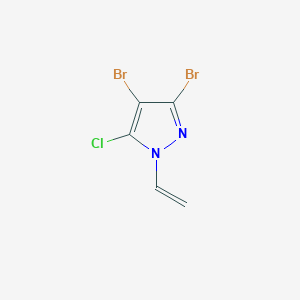
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
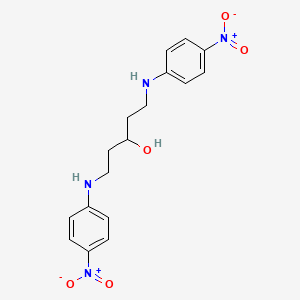
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
